molecular formula C11H12N2O5 B3819753 methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate

Cat. No.: B3819753
M. Wt: 252.22 g/mol
InChI Key: RAMUFABIQJQFKV-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is an organic compound that features a nitrophenyl group attached to an amino group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate typically involves the reaction of 4-nitroaniline with methyl acetoacetate. The process can be carried out under acidic or basic conditions, often using a catalyst to facilitate the reaction. The general reaction scheme is as follows: [ \text{4-nitroaniline} + \text{methyl acetoacetate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pH control, are crucial for large-scale synthesis.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Various nucleophiles such as amines or alcohols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products:

    Reduction: Methyl 4-[(4-aminophenyl)amino]-4-oxobutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 4-[(4-nitrophenyl)amino]-4-oxobutanoic acid

Scientific Research Applications

Methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release active metabolites that may exert biological effects.

Comparison with Similar Compounds

    Methyl 4-[(4-aminophenyl)amino]-4-oxobutanoate: Similar structure but with an amino group instead of a nitro group.

    4-[(4-nitrophenyl)amino]-4-oxobutanoic acid: The carboxylic acid derivative of the ester.

    N-Methyl-4-nitroaniline: A simpler compound with a nitro group attached to an aniline.

Uniqueness: Methyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate is unique due to its combination of a nitrophenyl group and an ester functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-(4-nitroanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-2-4-9(5-3-8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAMUFABIQJQFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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